Cas no 2770-11-8 (2-(4-Chlorophenoxy)aniline)

2-(4-Chlorophenoxy)aniline is a chlorinated aromatic amine derivative characterized by the presence of a 4-chlorophenoxy group attached to an aniline moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its distinct molecular structure enables selective reactivity, making it valuable for constructing complex heterocyclic frameworks or functionalized aromatic systems. The chlorine substituent enhances stability and influences electronic properties, facilitating targeted modifications. With applications in dye synthesis and crop protection agents, 2-(4-Chlorophenoxy)aniline offers a balance of reactivity and stability under controlled conditions. Proper handling is required due to potential amine-related hazards.
2-(4-Chlorophenoxy)aniline structure
2-(4-Chlorophenoxy)aniline structure
Product Name:2-(4-Chlorophenoxy)aniline
CAS No:2770-11-8
MF:C12H10ClNO
MW:219.666902065277
MDL:MFCD00025168
CID:43406
PubChem ID:87561295
Update Time:2025-06-13

2-(4-Chlorophenoxy)aniline Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Chlorophenoxy)aniline
    • 2-Amino-4'-chlorodiphenyl Ether
    • 2-(4'-CHLOROPHENOXY)ANILINE
    • 2-(4-chlorophenoxy)benzenamine
    • 2-AMINO-4'-CHLORO-DIPHENYL ETHER
    • 2-(2-BROMO-PYRIDIN-3-YLOXY)-ISONICOTINONITRILE
    • 2-(4-chloranylphenoxy)aniline
    • 2-(4-chlorophenoxy)benzeneamine
    • 2-(4-Chlor-phenoxy)-anilin
    • 2-Amino-phenol-(4-chlor-phenylaether)
    • 4'-Chlor-2-amino-diphenylaether
    • EINECS 220-461-3
    • SB79377
    • F19182
    • CHLOROPHENOXYANILINE [USP IMPURITY]
    • 2-(4-chlorophenoxy)phenylamine
    • ANILINE, O-(P-CHLOROPHENOXY)-
    • Benzenamine, 2-(4-chlorophenoxy)-
    • QKKBREBZMUFUDS-UHFFFAOYSA-N
    • SCHEMBL641390
    • CHLOROPHENOXYANILINE
    • FT-0634478
    • 2-(4-chloro-phenoxy)-phenylamine
    • UNII-EGP2SG2VOE
    • Diethyl3,4-furandicarboxylate
    • DTXSID70182064
    • NS00048463
    • MFCD00025168
    • EN300-55041
    • EGP2SG2VOE
    • DS-11779
    • BB 0216626
    • 2-(P-CHLOROPHENOXY)ANILINE
    • A819164
    • 2770-11-8
    • Z274541868
    • AKOS000100478
    • Q-200142
    • CS-0156626
    • DTXCID80104555
    • DB-019442
    • CHLOROPHENOXYANILINE (USP IMPURITY)
    • 220-461-3
    • MDL: MFCD00025168
    • Inchi: 1S/C12H10ClNO/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8H,14H2
    • InChI Key: QKKBREBZMUFUDS-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)OC1C=CC=CC=1N

Computed Properties

  • Exact Mass: 219.04500
  • Monoisotopic Mass: 219.045
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 35.3

Experimental Properties

  • Color/Form: Not available
  • Density: 1.2460
  • Boiling Point: 202°C/15mmHg(lit.)
  • Flash Point: 148°C
  • Refractive Index: 1.6180-1.6220
  • PSA: 35.25000
  • LogP: 4.29570
  • Sensitiveness: Sensitive to air
  • Solubility: Not available

2-(4-Chlorophenoxy)aniline Security Information

  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT
  • Storage Condition:Keep in dark place,Inert atmosphere,Room temperature

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2-(4-Chlorophenoxy)aniline Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:2770-11-8)2-Amino-4'-chlorodiphenyl Ether, ≥ 98.0%
Order Number:LE17595
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:16
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Amadis Chemical Company Limited
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(CAS:2770-11-8)2-(4-Chlorophenoxy)aniline
Order Number:A819164
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:08
Price ($):151.0
Email:sales@amadischem.com

Additional information on 2-(4-Chlorophenoxy)aniline

Professional Introduction to Compound with CAS No. 2770-11-8 and Product Name: 2-(4-Chlorophenoxy)aniline

2-(4-Chlorophenoxy)aniline, identified by the Chemical Abstracts Service Number (CAS No.) 2770-11-8, is a significant organic compound that has garnered considerable attention in the field of pharmaceutical chemistry and chemical biology. This compound, featuring a chlorophenyl and aniline moiety, exhibits unique structural and functional properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both electron-withdrawing and electron-donating groups in its structure contributes to its versatility, enabling diverse chemical modifications and applications.

The 2-(4-Chlorophenoxy)aniline molecule consists of a benzene ring substituted with a chloro group at the para position relative to a phenoxy group, which is further connected to an aniline group. This specific arrangement imparts distinct reactivity patterns, making it a useful building block for medicinal chemists. The chloro substituent enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions, while the aniline moiety can participate in hydrogen bonding interactions and metal coordination, broadening its utility in drug design.

In recent years, 2-(4-Chlorophenoxy)aniline has been explored as a key intermediate in the development of novel therapeutic agents. Its structural features are particularly relevant in the design of small-molecule inhibitors targeting various biological pathways. For instance, derivatives of this compound have shown promise in modulating enzyme activities associated with inflammatory responses and metabolic disorders. The phenoxy group serves as a hinge-binding motif in many drug candidates, allowing for precise interaction with protein targets.

One of the most compelling aspects of 2-(4-Chlorophenoxy)aniline is its role in synthesizing kinase inhibitors. Kinases are critical enzymes involved in cell signaling cascades, and their dysregulation is implicated in numerous diseases, including cancer. By leveraging the reactivity of the chloro and aniline groups, researchers have developed analogs of 2-(4-Chlorophenoxy)aniline that exhibit potent inhibitory effects on specific kinases. These inhibitors have advanced through preclinical studies, demonstrating efficacy in models of disease relevant to their intended therapeutic applications.

Furthermore, the 2-(4-Chlorophenoxy)aniline scaffold has been utilized in the development of antimicrobial agents. The combination of the chlorophenyl and aniline groups provides a framework that can interact with bacterial enzymes or cell wall components, disrupting essential biological processes. Recent studies have highlighted its derivatives as effective against multi-drug resistant bacterial strains, underscoring the importance of this compound in addressing emerging infectious challenges.

The synthetic methodologies for 2-(4-Chlorophenoxy)aniline have also seen significant advancements. Modern synthetic approaches often employ catalytic methods to enhance efficiency and reduce environmental impact. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, have been particularly useful in constructing complex derivatives of this compound. These techniques allow for precise control over regioselectivity and functional group compatibility, enabling the rapid assembly of novel molecular architectures.

In addition to its pharmaceutical applications, 2-(4-Chlorophenoxy)aniline has found utility in materials science. Its ability to form stable complexes with metals makes it a valuable ligand in coordination chemistry. These metal complexes exhibit interesting optical and electronic properties, making them suitable for applications in catalysis and nanotechnology. The versatility of 2-(4-Chlorophenoxy)aniline as a ligand has spurred investigations into its use as a precursor for functional materials with tailored properties.

The computational modeling of 2-(4-Chlorophenoxy)aniline has also contributed to our understanding of its behavior in different environments. Advanced computational techniques allow researchers to predict molecular interactions at an atomic level, providing insights into how this compound behaves within biological systems or during chemical reactions. These predictions are invaluable for guiding experimental design and optimizing synthetic routes.

Ethical considerations are paramount when developing new chemical entities like 2-(4-Chlorophenoxy)aniline. Responsible research practices ensure that compounds are designed with safety and sustainability in mind throughout their lifecycle. This includes thorough toxicological assessments and environmentally conscious synthetic strategies to minimize waste and hazardous byproducts.

The future prospects for 2-(4-Chlorophenoxy)aniline are promising, with ongoing research exploring new derivatives and applications. Innovations in drug discovery technologies continue to expand the potential uses of this versatile compound. As our understanding of biological systems evolves, so too will the ways in which 2-(4-Chlorophenoxy)aniline contributes to addressing global health challenges.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:2770-11-8)2-Amino-4'-chlorodiphenyl Ether, ≥ 98.0%
LE17595
Purity:99%
Quantity:25KG,200KG,1000KG
Price ($):Inquiry
Email
Amadis Chemical Company Limited
(CAS:2770-11-8)2-(4-Chlorophenoxy)aniline
A819164
Purity:99%
Quantity:25g
Price ($):151.0
Email